1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)-
Description
This compound is a hybrid heterocyclic molecule featuring a 1H-indole core fused with a pyrazoline ring. The structure includes substituents at multiple positions: a 3-chlorophenyl group at the pyrazoline N1 position, a 4-methoxyphenyl group at the pyrazoline C3, and another 4-methoxyphenyl group at the indole C2 (Fig. 1). Pyrazoline-indole hybrids are recognized for diverse biological activities, including antibacterial, antifungal, and anticancer properties . The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups on aromatic rings likely modulates its electronic profile, solubility, and receptor-binding interactions.
Properties
CAS No. |
76195-72-7 |
|---|---|
Molecular Formula |
C31H26ClN3O2 |
Molecular Weight |
508.0 g/mol |
IUPAC Name |
3-[2-(3-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-2-(4-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C31H26ClN3O2/c1-36-24-14-10-20(11-15-24)28-19-29(35(34-28)23-7-5-6-22(32)18-23)30-26-8-3-4-9-27(26)33-31(30)21-12-16-25(37-2)17-13-21/h3-18,29,33H,19H2,1-2H3 |
InChI Key |
LBNJBNYLTAHQAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Overview of Structural Features Relevant to Synthesis
- Core structure: 1H-Indole nucleus.
- Substituents: At position 3, a 1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl group; at position 2, a 4-methoxyphenyl group.
- Molecular weight: 508.0 g/mol.
- Molecular formula: Complex aromatic and heterocyclic system with multiple functional groups.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound generally involves:
- Construction of the indole core or modification of an existing indole derivative.
- Formation of the pyrazole ring , often via condensation of hydrazine derivatives with appropriate diketones or α,β-unsaturated ketones.
- Introduction of aryl substituents (3-chlorophenyl and 4-methoxyphenyl) through aromatic substitution or cross-coupling reactions.
- Final coupling of the pyrazole moiety to the indole nucleus at position 3.
This strategy is supported by literature on related indole-pyrazole derivatives and patents describing similar synthetic routes.
Stepwise Preparation Methods
Synthesis of Substituted Pyrazole Intermediate
- Starting materials: Hydrazine hydrate or substituted hydrazines react with substituted cyclohexanone derivatives or diketones bearing methoxyphenyl groups.
- Reaction conditions: Typically carried out in methanol or ethanol under reflux with acid or base catalysis.
- Outcome: Formation of 4,5-dihydro-1H-pyrazole ring with aryl substituents at positions 1 and 3.
- Example: Hydrazine hydrate treatment of substituted cyclohexanones yields pyrazolyl intermediates in 60-80% yield, confirmed by spectroscopic methods.
Functionalization of Indole Core
- Starting materials: 2-(4-methoxyphenyl)-1H-indole or indole derivatives.
- Modification: Electrophilic substitution at position 3 of indole to attach the pyrazole ring.
- Method: Cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.
- Conditions: Palladium-catalyzed coupling using tetrakis(triphenylphosphine)palladium, arylboronic acids, and bases in solvents like THF or methanol at reflux.
Coupling of Pyrazole to Indole
- Approach: The pyrazole intermediate bearing the 3-chlorophenyl and 4-methoxyphenyl groups is coupled to the 3-position of the indole ring.
- Techniques: Use of palladium-catalyzed cross-coupling or condensation reactions.
- Purification: Organic phase extraction, washing, drying over magnesium sulfate, and concentration under reduced pressure.
- Yields: Typically moderate to good yields (60-85%) depending on reaction conditions and purity of intermediates.
Representative Synthetic Scheme (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Product Description | Yield (%) |
|---|---|---|---|---|
| 1 | Aldol condensation | Substituted aldehyde + acetylacetone, base, DMSO | Substituted cyclohexanone intermediate | 90-98 |
| 2 | Pyrazole ring formation | Hydrazine hydrate, MeOH, reflux | 4,5-Dihydro-1H-pyrazole derivative | 65-80 |
| 3 | Cross-coupling (Suzuki) | Pd(PPh3)4, arylboronic acid, base, THF/MeOH reflux | Arylated pyrazole intermediate | 70-85 |
| 4 | Coupling to indole core | Pd-catalyzed coupling or electrophilic substitution | Final 1H-Indole, 3-(pyrazolyl)-2-(4-methoxyphenyl) compound | 60-80 |
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Structure and Properties
The compound features a unique structure combining indole and pyrazole moieties with multiple functional groups, enhancing its biological activity. The presence of two methoxyphenyl groups and a chlorophenyl group contributes to its chemical reactivity and interaction with biological targets.
Anticancer Activity
The anticancer potential of this compound is notable due to the inherent properties of both indole and pyrazole derivatives.
Mechanism of Action :
- Indole derivatives are known to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins like Bcl-2.
- Pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cell proliferation.
Case Studies :
Research indicates that compounds derived from this structure can significantly increase caspase-3 activity and downregulate Bcl-2 levels in HepG2 cancer cells, suggesting their potential as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound are well-documented, particularly through its interaction with cyclooxygenase (COX) enzymes.
Mechanism :
- The compound inhibits COX enzymes, crucial in the inflammatory process. Pyrazoles have been shown to interact with the COX-2 active site, reducing inflammation.
Research Findings :
Studies demonstrate that pyrazole derivatives exhibit significant anti-inflammatory effects in various models, indicating that this compound may possess similar properties .
Antimicrobial Activity
The antimicrobial potential of indoles and pyrazoles is noteworthy.
Activity Spectrum :
- Indole derivatives show broad-spectrum antimicrobial activity against bacteria and fungi. The incorporation of pyrazole enhances this activity due to its ability to disrupt microbial cell function.
Case Studies :
Certain pyrazole derivatives have demonstrated potent antibacterial effects against strains such as E. coli and S. aureus, suggesting that this compound could be effective against resistant bacterial strains .
Data Tables
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Increased caspase-3 activity in HepG2 cells |
| Anti-inflammatory | Inhibits COX enzymes | Significant reduction in inflammatory markers |
| Antimicrobial | Disrupts microbial cell function | Effective against E. coli and S. aureus |
Mechanism of Action
The mechanism of action of 1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of 3-chlorophenyl and dual 4-methoxyphenyl groups. Key comparisons include:
- Chlorophenyl Position : Replacing 3-chlorophenyl with 4-chlorophenyl (as in HD05) alters steric and electronic interactions. For example, 4-chlorophenyl derivatives often exhibit enhanced π-π stacking in crystal lattices, as seen in related pyrazolines .
- Methoxyphenyl vs. Fluorophenyl : Substituting 4-methoxyphenyl with fluorophenyl (e.g., compound 8 in ) reduces cytotoxicity (IC~50~ = 28.7 µM), highlighting the methoxy group’s role in bioactivity.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: In pyrazoline derivatives, bifurcated C–H⋯O hydrogen bonds (as in ) stabilize crystal packing.
- Lipophilicity : LogP values for analogues with dual methoxyphenyl groups range from 3.8–4.2, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Biological Activity
The compound 1H-Indole, 3-(1-(3-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- is a hybrid structure combining indole and pyrazole moieties. This structural combination has garnered interest due to the diverse biological activities associated with both indole and pyrazole derivatives. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties.
Structure and Properties
The compound features two methoxyphenyl groups and a chlorophenyl group attached to a pyrazole ring fused with an indole structure. This unique configuration may enhance its biological activity through various mechanisms of action.
Anticancer Activity
Indole and pyrazole derivatives have been extensively studied for their anticancer potential. The presence of these moieties in the compound suggests significant anticancer activity:
- Mechanism of Action : Compounds containing indole have been reported to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2 . Pyrazole derivatives have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in cell proliferation .
- Case Studies :
Anti-inflammatory Activity
The anti-inflammatory properties of indoles and pyrazoles are well-documented:
- Mechanism : These compounds often inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Pyrazoles have been shown to interact with the COX-2 active site, reducing inflammation .
- Research Findings : Pyrazole derivatives have demonstrated significant anti-inflammatory effects in various models, suggesting that the compound may possess similar properties.
Antimicrobial Activity
The antimicrobial potential of indoles and pyrazoles is notable:
- Activity Spectrum : Indole derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi . The incorporation of pyrazole enhances this activity due to its ability to disrupt microbial cell function.
- Case Studies : Research has indicated that certain pyrazole derivatives show potent antibacterial effects against strains like E. coli and S. aureus, suggesting that the compound could be effective against resistant bacterial strains .
Summary of Biological Activities
Q & A
Q. Critical Conditions :
Q. Table 1: Representative Synthetic Conditions from Literature
Basic: Which spectroscopic and crystallographic methods reliably confirm the molecular structure of this compound, and how are these data interpreted?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For example, C–C bond lengths in pyrazoline rings typically range from 1.45–1.52 Å, consistent with sp² hybridization .
- NMR Spectroscopy :
- FT-IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .
Data Interpretation Example :
SC-XRD data for a related pyrazoline derivative revealed a dihedral angle of 76.67° between the chlorophenyl and methoxyphenyl rings, indicating steric hindrance .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental structural data (e.g., NMR chemical shifts, bond angles)?
Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or approximations in computational models. Strategies include:
Benchmarking computational methods : Compare density functional theory (DFT) predictions (e.g., B3LYP/6-31G*) with SC-XRD data to validate bond angles and torsional strains .
Solvent corrections : Apply implicit solvent models (e.g., PCM in Gaussian) to NMR chemical shift calculations to account for polarity effects .
Dynamic simulations : Use molecular dynamics (MD) to assess conformational ensembles that match experimental NMR coupling constants .
Case Study :
A pyrazoline derivative showed a 0.15 Å deviation in C–N bond length between DFT and SC-XRD. This was attributed to crystal packing forces not modeled in the gas-phase calculation .
Advanced: What strategies determine the role of non-covalent interactions in the crystal packing of indole-pyrazoline hybrids?
Methodological Answer:
Non-covalent interactions are analyzed via:
Hirshfeld surface analysis : Quantifies the contribution of hydrogen bonds (e.g., C–H⋯O) and π-π interactions to crystal stability .
X-ray topology tools : Software like Mercury visualizes interaction networks (e.g., bifurcated H-bonds in chains along the [010] axis) .
Energy frameworks : Computes interaction energies (electrostatic, dispersion) to rank the significance of packing forces .
Example :
In a related compound, bifurcated C–H⋯O hydrogen bonds (2.8–3.2 Å) and C–H⋯π interactions (3.4 Å) stabilized a layered crystal structure .
Advanced: In biological activity assays, how should researchers control for interference from structural analogs or byproducts?
Methodological Answer:
Chromatographic purification : Use HPLC or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound ≥95% purity .
Control experiments :
- Test intermediates (e.g., chalcones) for baseline activity.
- Use LC-MS to verify the absence of byproducts in assay samples .
Dose-response validation : Ensure IC₅₀ values correlate with purity; outliers suggest interference .
Biological Assay Design :
For antimicrobial testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
